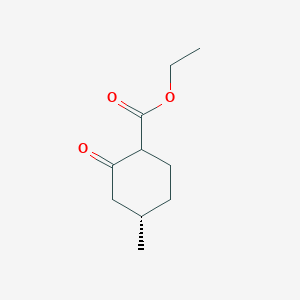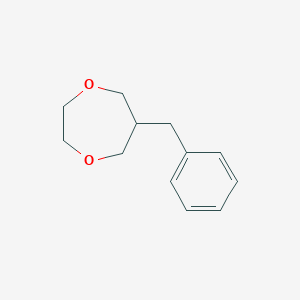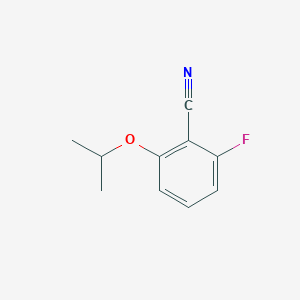![molecular formula C19H11Cl2N B13100353 10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
10-(3,4-Dichlorophenyl)benzo[h]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3,4-Dichlorophenyl)benzo[h]quinoline is a chemical compound that belongs to the class of benzoquinolines It is characterized by the presence of a dichlorophenyl group attached to the benzo[h]quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,4-Dichlorophenyl)benzo[h]quinoline typically involves the reaction of 3,4-dichlorobenzaldehyde with 2-aminobenzophenone under acidic conditions. The reaction proceeds through a cyclization process, forming the benzo[h]quinoline core structure. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
10-(3,4-Dichlorophenyl)benzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced benzoquinoline derivatives.
Substitution: Formation of substituted benzoquinoline derivatives with various functional groups.
Scientific Research Applications
10-(3,4-Dichlorophenyl)benzo[h]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized as a corrosion inhibitor in industrial applications.
Mechanism of Action
The mechanism of action of 10-(3,4-Dichlorophenyl)benzo[h]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the dichlorophenyl group.
Benzo[a]quinoline: Another benzoquinoline derivative with different substitution patterns.
10-Phenylbenzo[h]quinoline: Similar structure but without the dichloro substitution.
Uniqueness
10-(3,4-Dichlorophenyl)benzo[h]quinoline is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activities compared to other benzoquinoline derivatives .
Properties
Molecular Formula |
C19H11Cl2N |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
10-(3,4-dichlorophenyl)benzo[h]quinoline |
InChI |
InChI=1S/C19H11Cl2N/c20-16-9-8-14(11-17(16)21)15-5-1-3-12-6-7-13-4-2-10-22-19(13)18(12)15/h1-11H |
InChI Key |
GSIDSVOBVWEBON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC(=C(C=C3)Cl)Cl)C4=C(C=CC=N4)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


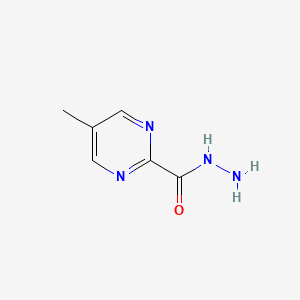
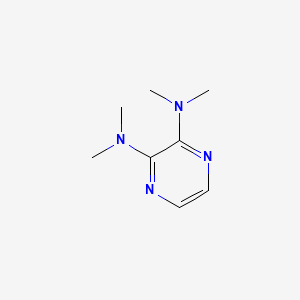
![2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100286.png)
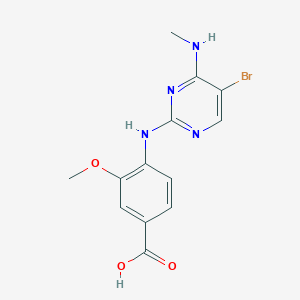


![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B13100318.png)


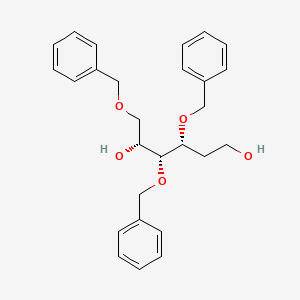
![Isoxazolo[5,4-d]pyrimidine](/img/structure/B13100350.png)
